molecular formula C2H5I<br>CH3CH2I<br>C2H6I- B044018 Iodoethane CAS No. 75-03-6

Iodoethane

Cat. No.: B044018
CAS No.: 75-03-6
M. Wt: 156.97 g/mol
InChI Key: HVTICUPFWKNHNG-UHFFFAOYSA-N
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Description

Iodoethane, also known as ethyl iodide, is a colorless, flammable chemical compound with the chemical formula C₂H₅I. It is an alkyl halide where an iodine atom is bonded to an ethyl group. This compound is commonly used as an ethylating agent in organic synthesis due to its ability to transfer ethyl groups to other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodoethane can be synthesized by heating ethanol with iodine and red phosphorus. The reaction involves the formation of phosphorus triiodide, which then reacts with ethanol to produce this compound and phosphorous acid: [ 3 \text{C}_2\text{H}_5\text{OH} + \text{PI}_3 \rightarrow 3 \text{C}_2\text{H}_5\text{I} + \text{H}_3\text{PO}_3 ] This reaction is typically carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced by reacting hydroiodic acid with ethanol. The reaction mixture is then distilled to separate this compound from other by-products. To prevent rapid decomposition, this compound is often stabilized with copper powder during storage .

Chemical Reactions Analysis

Types of Reactions: Iodoethane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: this compound readily participates in nucleophilic substitution reactions due to the good leaving group properties of the iodide ion. For example, it reacts with sodium hydroxide to form ethanol: [ \text{C}_2\text{H}_5\text{I} + \text{NaOH} \rightarrow \text{C}_2\text{H}_5\text{OH} + \text{NaI} ]

    Formation of Grignard Reagents: this compound reacts with magnesium in dry ether to form ethylmagnesium iodide, a Grignard reagent used in various organic synthesis reactions: [ \text{C}_2\text{H}_5\text{I} + \text{Mg} \rightarrow \text{C}_2\text{H}_5\text{MgI} ]

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia.

    Grignard Reagent Formation: The reaction is typically carried out in anhydrous ether to prevent the Grignard reagent from reacting with water.

Major Products:

Scientific Research Applications

Organic Synthesis

Ethylating Agent

Iodoethane is primarily used as an ethylating agent in organic synthesis. It facilitates the introduction of ethyl groups into various organic compounds. One notable reaction involves its use in the formation of Grignard reagents , specifically ethylmagnesium iodide, which is pivotal in synthesizing alcohols and other complex organic molecules .

Case Study: Synthesis of 1-Ethyl-3-Nitro-2-Phenyl-Indole

This compound has been employed in the preparation of 1-ethyl-3-nitro-2-phenyl-indole, showcasing its utility in synthesizing biologically active compounds. This synthesis highlights this compound's role in constructing complex molecular architectures .

Polymer Chemistry

Controlled Radical Polymerization

This compound plays a crucial role in controlled radical polymerization techniques, such as nitroxide-mediated polymerization. This method allows for the synthesis of polymers with narrow molecular weight distributions and diverse structures under mild conditions . The incorporation of this compound enhances the efficiency and specificity of these reactions.

Application Example: Biomedical Polymers

Research has demonstrated that this compound can be utilized to synthesize polymers suitable for biomedical applications, including drug delivery systems and tissue engineering scaffolds. The controlled nature of the polymerization process enables the production of materials tailored for specific biomedical uses .

Environmental Applications

Photocatalytic Degradation of Pollutants

Recent studies have explored the use of this compound in photocatalytic processes to degrade environmental pollutants. For instance, it has been incorporated into the synthesis of SnO nanoplates within chitosan-ionic liquid ionogel frameworks, enhancing their photocatalytic activity through band gap narrowing . This application is particularly relevant for wastewater treatment and environmental remediation efforts.

Agricultural Applications

Pesticide Resistance Detection

This compound is utilized in assays for detecting glutathione-S transferase activity in mosquitoes, providing insights into pesticide resistance mechanisms. This application is critical for vector control programs aimed at managing insect populations resistant to conventional pesticides .

Synthesis of Deuterated Compounds

In agricultural pest management, this compound serves as a reagent for synthesizing deuterated sex pheromone components. These modified pheromones improve stability and efficacy in pest control strategies, demonstrating this compound's relevance in sustainable agriculture practices .

Advanced Material Synthesis

Cyanine Dyes Production

This compound is instrumental in the microwave-assisted synthesis of heptamethine cyanine dyes, which are essential for developing near-infrared dyes used in medical imaging and organic electronics. The efficiency of this synthesis method underscores this compound's importance in materials science .

Data Table: Summary of Applications

Application Area Specific Use Reference
Organic SynthesisEthylating agent; Grignard reagent formation
Polymer ChemistryControlled radical polymerization
Environmental SciencePhotocatalytic degradation of pollutants
Agricultural ScienceDetection of pesticide resistance
Advanced Material SynthesisSynthesis of cyanine dyes

Mechanism of Action

The primary mechanism by which iodoethane exerts its effects is through nucleophilic substitution reactions. The iodide ion acts as a good leaving group, allowing nucleophiles to attack the carbon atom bonded to the iodine. This results in the formation of new carbon-nucleophile bonds and the release of iodide ions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

    Methyl Iodide (CH₃I): Similar to iodoethane but with a methyl group instead of an ethyl group.

    Propyl Iodide (C₃H₇I): Similar to this compound but with a propyl group instead of an ethyl group.

    Isopropyl Iodide (C₃H₇I): Similar to propyl iodide but with an isopropyl group.

Uniqueness of this compound: this compound is unique due to its balance between reactivity and stability. It is more reactive than longer-chain alkyl iodides like propyl iodide but more stable than shorter-chain alkyl iodides like methyl iodide. This makes it a versatile reagent in organic synthesis .

Biological Activity

Iodoethane, also known as ethyl iodide, is an organoiodine compound with the formula C₂H₅I. It is a colorless liquid that is primarily used in organic synthesis and as a reagent in various chemical reactions. The biological activity of this compound has garnered interest due to its potential implications in medicinal chemistry and toxicology. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, case studies, and research findings.

This compound exhibits biological activity through several mechanisms:

  • Alkylation Reactions : this compound can act as an alkylating agent, which means it can donate an ethyl group to nucleophilic sites in biological molecules. This property is particularly relevant in the context of DNA damage and mutagenesis.
  • Radical Formation : In aqueous solutions, this compound can generate free radicals, such as the α-hydroxyethyl radical. These radicals can participate in various biochemical processes, potentially leading to oxidative stress and cellular damage .
  • Antimicrobial Activity : Some studies have indicated that this compound may possess antimicrobial properties, although this aspect requires further investigation.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Toxicological Studies : Research has shown that exposure to this compound can lead to adverse health effects, including respiratory issues and skin irritation. A study highlighted cases where accidental exposure resulted in significant health complications, emphasizing the need for safety measures when handling this compound .
  • DNA Damage Assessment : In laboratory settings, this compound has been shown to induce DNA strand breaks in various cell lines. This effect is attributed to its alkylating properties, which can modify DNA bases and disrupt normal cellular functions .
  • Antimicrobial Testing : A recent study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that while this compound showed some inhibitory effects, its potency was lower compared to other halogenated compounds .

Biological Activity Summary Table

StudyFocusFindings
Antimicrobial ActivityThis compound exhibited moderate inhibition against certain bacterial strains but was less effective than alternatives like ethyl bromide.
Radical FormationDemonstrated generation of α-hydroxyethyl radicals leading to oxidative stress in cellular models.
DNA DamageInduced significant DNA strand breaks in cultured human cells, indicating potential mutagenic effects.

Detailed Research Insights

  • Antimicrobial Properties : The antimicrobial activity of this compound has been explored through various assays. For instance, a study reported that while this compound did inhibit some bacterial growth, it was significantly less effective than other halogenated compounds such as bromoethane . This suggests that while it may have some antimicrobial potential, its practical applications could be limited.
  • Genotoxicity Studies : this compound's ability to induce DNA damage has been documented through several assays measuring strand breaks and mutations. The compound's alkylating nature allows it to interact with nucleophilic sites on DNA, leading to structural changes that can result in mutations or cell death .
  • Radical Mechanisms : The generation of free radicals upon exposure to this compound has been linked to oxidative stress responses in cells. Studies utilizing electron paramagnetic resonance (EPR) spectroscopy have shown that this compound can facilitate radical formation under certain conditions, which may contribute to its biological effects .

Q & A

Basic Research Questions

Q. What are the standard methods for quantifying ethoxy groups in ethylcellulose using iodoethane-derived analytical techniques?

To quantify ethoxy groups in ethylcellulose, gas chromatography (GC) with internal standardization is employed. A reference solution containing this compound and toluene is prepared, and peak area ratios (this compound:toluene) are measured. The percentage of ethoxy content is calculated using: Result=451,000312×(RU×m2)(RS×m1×(100d))\text{Result} = \frac{451,000}{312} \times \frac{(R_U \times m_2)}{(R_S \times m_1 \times (100 - d))}

where RUR_U and RSR_S are peak area ratios from sample and reference solutions, m1m_1 and m2m_2 are masses of ethylcellulose and this compound, and dd is the loss on drying. System suitability requires a resolution ≥2.0 between this compound and toluene .

Q. How is this compound synthesized from ethanol, and what purification steps are critical?

this compound is synthesized via the reaction of ethanol with iodine and phosphorus (PI3_3) under controlled exothermic conditions. Key steps include:

  • Maintaining temperature at \sim20°C to prevent volatilization.
  • Purification using fractional distillation (boiling point: 72°C).
  • Washing with NaOH to remove residual iodine, followed by drying over anhydrous CaCl2_2.
    Apparatus II (distillation setup) ensures collection within a narrow temperature range to avoid impurities .

Q. What mechanisms govern the gas-phase decomposition of this compound, and how are activation energies determined?

this compound decomposes via: C2H5I(g)C2H4(g)+HI(g)\text{C}_2\text{H}_5\text{I(g)} \rightarrow \text{C}_2\text{H}_4\text{(g)} + \text{HI(g)}

Kinetic studies using laser flash photolysis and Arrhenius analysis reveal an activation energy (EaE_a) of 2.1×105J/mol2.1 \times 10^5 \, \text{J/mol} at 325°C. The rate constant kk is temperature-dependent, with half-life measurements validating first-order kinetics. Competing pathways (e.g., adduct formation with Cl atoms) are identified via density functional theory (DFT), showing a binding enthalpy of 57±10kJ/mol57 \pm 10 \, \text{kJ/mol} for CD3CD2ICl\text{CD}_3\text{CD}_2\text{I} \cdot \text{Cl} .

Q. How do proton and electron transfer reactions involving this compound contribute to ionization rate studies?

Theoretical and experimental rate coefficients for proton transfer (H3O++C2H5I\text{H}_3\text{O}^+ + \text{C}_2\text{H}_5\text{I}) and electron transfer (O2++C2H5I\text{O}_2^+ + \text{C}_2\text{H}_5\text{I}) are compared. For proton transfer:

  • Theoretical kCAP=2.67×109cm3/sk_{\text{CAP}} = 2.67 \times 10^{-9} \, \text{cm}^3/\text{s} vs. experimental 2.5×109cm3/s2.5 \times 10^{-9} \, \text{cm}^3/\text{s}.
    For electron transfer:
  • Theoretical kCAP=2.03×109cm3/sk_{\text{CAP}} = 2.03 \times 10^{-9} \, \text{cm}^3/\text{s} vs. experimental 2.3×109cm3/s2.3 \times 10^{-9} \, \text{cm}^3/\text{s}.
    Discrepancies arise from dipole moment and polarizability approximations in DFT models .

Q. What experimental design principles optimize this compound-involved reactions, such as cycloadditions?

A Design of Experiments (DOE) approach optimizes triazole synthesis via cycloaddition of phenylacetylene and this compound. Variables include:

  • Temperature : 25–80°C.
  • Residence time : 5–30 minutes.
  • Fixed alkyne:azide ratio (1:2).
    Response surface methodology identifies optimal conditions (e.g., 60°C, 20 minutes) for maximal yield, validated by FTIR and GC-MS .

Notes

  • Contradictions in activation energies (e.g., EaE_a in vs. 21) stem from differing reaction conditions (pure decomposition vs. Cl-adduct pathways).
  • Commercial sources (e.g., ) are excluded per reliability guidelines.

Properties

IUPAC Name

iodoethane
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InChI

InChI=1S/C2H5I/c1-2-3/h2H2,1H3
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InChI Key

HVTICUPFWKNHNG-UHFFFAOYSA-N
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Canonical SMILES

CCI
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Molecular Formula

Record name ETHYL IODIDE
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DSSTOX Substance ID

DTXSID9058783
Record name Ethane, iodo-
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Molecular Weight

155.97 g/mol
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Physical Description

Liquid, Highly refractive liquid with an ethereal odor; Colorless when fresh, turns red on exposure to light and air; [Merck Index], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO LIGHT.
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Boiling Point

72 °C
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Flash Point

61 °C c.c.
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Solubility

Solubility in water, g/100ml at 20 °C: 0.4
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Density

Relative density (water = 1): 1.936
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Vapor Density

Relative vapor density (air = 1): 5.4 (calculated)
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Vapor Pressure

136.0 [mmHg], Vapor pressure, kPa at 18 °C: 13.3
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CAS No.

75-03-6
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Melting Point

-108 °C
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Retrosynthesis Analysis

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